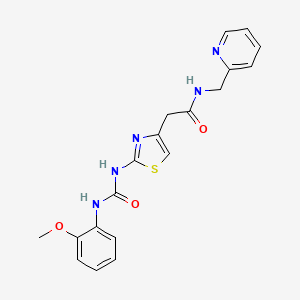

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3S/c1-27-16-8-3-2-7-15(16)23-18(26)24-19-22-14(12-28-19)10-17(25)21-11-13-6-4-5-9-20-13/h2-9,12H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIDDSNTKWMXGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

Urea Linkage Formation: The urea linkage is formed by reacting the thiazole derivative with an isocyanate or a carbodiimide in the presence of a suitable catalyst.

Introduction of the Pyridine Moiety: The final step involves the coupling of the urea-thiazole intermediate with a pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.

Reduction: The urea linkage can be reduced to form amine derivatives.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

This compound has shown potential biological activities, particularly in:

- Anticancer Research : The thiazole ring is known for its anticancer properties, making this compound a candidate for further investigation in cancer therapy.

- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Medicinal Chemistry

The compound serves as a valuable scaffold for the development of novel drugs targeting various diseases. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound may act as inhibitors for specific enzymes involved in disease pathways. For instance, compounds similar to this have been studied for their ability to inhibit LIM kinases, which are implicated in cancer progression and neuronal development .

Case Studies and Research Findings

- LIM Kinase Inhibition : A study demonstrated that bis-aryl urea derivatives similar to this compound showed high potency and selectivity as LIM kinase inhibitors. The structural optimization led to improved pharmacokinetic properties, indicating potential therapeutic applications in cancer treatment .

- Carbonic Anhydrase Inhibition : Another study explored novel ureas that exhibited inhibitory activity against carbonic anhydrases, which are important in regulating pH and fluid balance in biological systems. This suggests that similar compounds could be developed based on the structure of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs:

Table 1: Structural and Molecular Comparison

Key Observations :

Substituent Effects on Molecular Weight :

- The trifluoromethoxy group () increases molecular weight (466.4 g/mol) compared to the target compound (~405.5 g/mol), likely due to fluorine’s high atomic mass and the bulkier aryl group .

- The 3,4-dimethoxyphenethyl group () contributes to the highest molecular weight (470.5 g/mol) due to extended alkyl-aromatic substitution .

The 3-fluoro-4-methylphenyl substituent () combines halogenation and methylation, balancing lipophilicity and steric hindrance .

N-Linked Group Diversity :

- The pyridin-2-ylmethyl group in the target compound may enhance binding to metal ions or aromatic receptors via its pyridine nitrogen, unlike the purely aryl or alkyl-aryl groups in analogs .

Research Implications and Limitations

- Pharmacological Potential: Urea-linked thiazoles are often explored as kinase inhibitors or antimicrobial agents. The pyridin-2-ylmethyl group in the target compound could confer unique selectivity in drug-receptor interactions.

- Data Gaps : Critical parameters such as solubility, stability, and bioactivity are absent in the provided sources, limiting direct functional comparisons .

Notes

- Structural analogs were identified from diverse chemical databases, ensuring comprehensive coverage of substituent variations.

- Molecular weights and formulas were cross-verified using SMILES notations and stoichiometric calculations.

- The SHELX system () is excluded from this analysis, as it pertains to crystallography software rather than compound properties .

Biological Activity

The compound 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS Number: 897614-06-1) is a thiazole-derived molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by diverse research findings and case studies.

- Molecular Formula : C17H17N5O3S2

- Molecular Weight : 403.5 g/mol

- Structure : The compound features a thiazole ring, a methoxyphenyl group, and a pyridinylmethyl moiety, which are believed to contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| N-cyclopentyl derivative | Antimicrobial | |

| 2-(substituted phenyl)-3-[4-(2-methoxyphenyl)] derivatives | Antimicrobial screening |

These findings suggest that the thiazole moiety plays a crucial role in enhancing the antimicrobial activity of these compounds.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Studies

- Cell Line Studies : In vitro studies demonstrated that similar thiazole derivatives significantly reduced cell viability in human cancer cell lines such as HeLa and MDA-MB-231. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production, leading to apoptosis.

- Animal Models : In vivo studies reported that the administration of thiazole derivatives resulted in a marked reduction in tumor growth compared to control groups. For instance, one study noted a tumor volume reduction of approximately 58% with minimal toxicity observed in treated animals .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways through the modulation of Bcl-2 family proteins (Bax and Bcl-2), resulting in increased apoptosis in cancer cells.

- Inhibition of Tubulin Polymerization : Similar compounds have been reported to inhibit tubulin polymerization, which is critical for cancer cell division .

Q & A

Basic: What are the established synthetic routes for preparing 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Thiazole Core Formation : Condensation of thiourea derivatives with α-halo ketones under basic conditions (e.g., K₂CO₃ in acetone) to form the thiazole ring .

- Ureido Group Introduction : Reaction of 2-methoxyphenyl isocyanate with the thiazol-4-amine intermediate under anhydrous conditions, often using polar aprotic solvents like DMF .

- Acetamide Coupling : Amidation of the thiazole intermediate with pyridin-2-ylmethylamine via activation with coupling agents such as HATU or EDCI in dichloromethane .

Key Considerations : Purification via column chromatography and characterization by H NMR/ESI-MS are critical to confirm structural integrity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the methoxyphenyl, thiazole, and pyridinylmethyl groups. For example, the thiazole C-5 proton appears as a singlet at δ 7.2–7.4 ppm .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed [M+H] peaks matching theoretical values within ±0.5 Da) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for resolving crystal structures, particularly to confirm stereochemistry and hydrogen-bonding interactions in the ureido group .

Advanced: How can reaction conditions be optimized to enhance synthetic yield?

Answer:

- Solvent Screening : Use high-boiling solvents like ethanol or toluene for reflux reactions to improve solubility and reduce side products .

- Catalyst Optimization : Substituting iron powder (for reductions) with Pd/C under hydrogen atmosphere increases efficiency in nitro-to-amine reductions .

- Temperature Control : Stepwise heating (e.g., 60°C for 6 hours for condensation, followed by 80°C for cyclization) minimizes decomposition .

Case Study : Ethyl ester derivatives of analogous compounds achieved >90% yield by adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

Answer:

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -CF) on the phenyl ring enhances binding affinity to kinase targets, as seen in analogs with IC values <100 nM .

- Thiazole Modifications : Replacing the thiazole with oxadiazole improves metabolic stability but reduces solubility, necessitating logP optimization .

- Pyridine Methylation : N-methylation of the pyridinylmethyl group reduces hepatic clearance in preclinical models .

Validation : Parallel synthesis of 10–15 analogs with systematic substitutions, followed by in vitro assays (e.g., kinase inhibition), identifies key pharmacophores .

Advanced: How should researchers address contradictions in biological activity data across substituted analogs?

Answer:

- Dose-Response Analysis : Re-test compounds at multiple concentrations (e.g., 0.1–100 µM) to rule out assay variability .

- Off-Target Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify unintended interactions influencing efficacy .

- Physicochemical Analysis : Compare solubility (via HPLC) and membrane permeability (Caco-2 assays) to explain discrepancies between in vitro and in vivo results .

Advanced: What computational strategies are effective for predicting binding modes with target proteins?

Answer:

- Molecular Docking : Autodock Vina or Glide (Schrödinger Suite) can model interactions with CDK9 or Src kinases, focusing on hydrogen bonds between the ureido group and Asp86/Glu92 residues .

- MD Simulations : GROMACS or AMBER simulations (20–50 ns) assess stability of the acetamide-pyridine interaction in the ATP-binding pocket .

- QSAR Modeling : CoMFA/CoMSIA analyses on IC data from analogs identify critical descriptors (e.g., polar surface area <90 Ų for blood-brain barrier penetration) .

Advanced: How can researchers validate the metabolic stability of this compound?

Answer:

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

- Isotope Labeling : C-labeled acetamide groups track metabolite formation in hepatocyte models .

- Structural Mitigation : Introduce deuterium at benzylic positions (e.g., pyridinylmethyl-CH→CD) to block oxidative degradation .

Advanced: What strategies resolve low crystallinity in X-ray diffraction studies?

Answer:

- Co-Crystallization : Add small molecules (e.g., glycerol) to the crystallization buffer to stabilize lattice formation .

- Temperature Gradients : Screen crystallization at 4°C, 20°C, and 37°C to identify optimal crystal growth conditions .

- Halogen Substitution : Replace methoxy groups with bromine to enhance heavy-atom contrast in SHELXL refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.